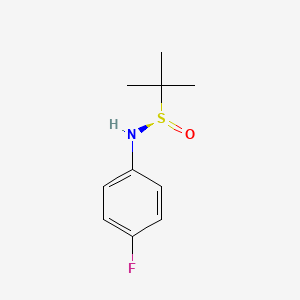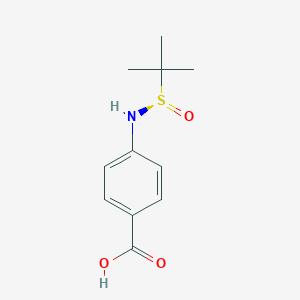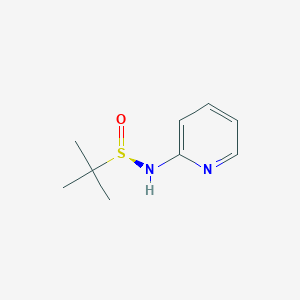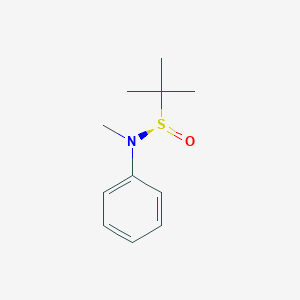
(R)-N-Methyl-N-phenyl tert-butane-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Methyl-N-phenyl tert-butane-sulfinamide is a chiral sulfinamide compound widely recognized for its utility in asymmetric synthesis. This compound is particularly valued for its role as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. The enantiopure form of this compound has emerged as a gold standard in the field due to its ease of access, high diastereoselectivity, and recyclability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-phenyl tert-butane-sulfinamide typically involves the condensation of tert-butanesulfinamide with various aldehydes and ketones to form stable N-tert-butanesulfinyl aldimines and ketimines. These intermediates are then subjected to organometallic additions, cycloadditions, and reduction reactions under controlled conditions to yield the desired sulfinamide .
Industrial Production Methods
On an industrial scale, the production of ®-N-Methyl-N-phenyl tert-butane-sulfinamide follows similar synthetic routes but with optimizations for large-scale reactions. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure high yield and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Methyl-N-phenyl tert-butane-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., Grignard reagents), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., m-chloroperbenzoic acid). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve high selectivity and yield .
Major Products
The major products formed from these reactions include enantiomerically pure amines, N-heterocycles, and various functionalized derivatives that are valuable in synthetic chemistry and pharmaceutical applications .
Applications De Recherche Scientifique
®-N-Methyl-N-phenyl tert-butane-sulfinamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ®-N-Methyl-N-phenyl tert-butane-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates stereoselective reactions by forming stable intermediates with high diastereoselectivity. These intermediates then undergo further transformations to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of N-tert-butanesulfinyl aldimines and ketimines, which are key intermediates in the synthesis of various chiral compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butanesulfinamide: A widely used chiral auxiliary with similar applications but different stereochemistry.
N-Methyl-N-phenyl sulfinamide: Another chiral sulfinamide with comparable reactivity but distinct structural features.
N-tert-Butanesulfinyl imines: Key intermediates in asymmetric synthesis with similar utility.
Uniqueness
®-N-Methyl-N-phenyl tert-butane-sulfinamide stands out due to its high enantiomeric purity, ease of synthesis, and versatility in various chemical reactions. Its ability to form stable and highly diastereoselective intermediates makes it a preferred choice in asymmetric synthesis .
Propriétés
IUPAC Name |
(R)-N,2-dimethyl-N-phenylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDUIPHIFHJZKC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)
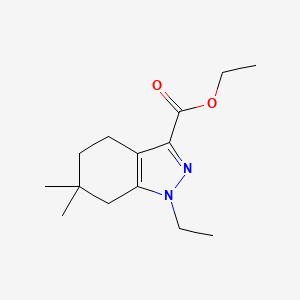
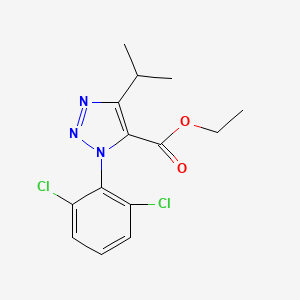
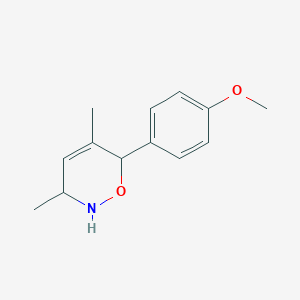
![5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048180.png)
![4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8048191.png)
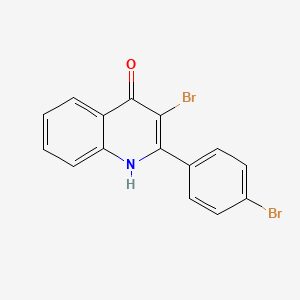
![1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea](/img/structure/B8048210.png)
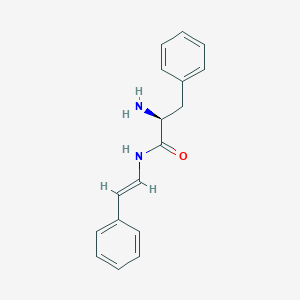
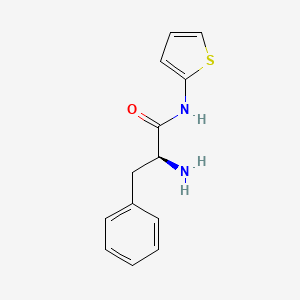
![(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one](/img/structure/B8048231.png)
